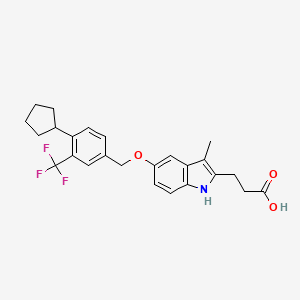
S1P1 agonist 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S1P1 agonist 6 is a compound that targets the sphingosine-1-phosphate receptor 1 (S1P1). This receptor is part of the G protein-coupled receptor family and plays a crucial role in regulating immune cell trafficking, vascular development, and other physiological processes. S1P1 agonists are of significant interest in the treatment of various immune-mediated diseases, including multiple sclerosis and inflammatory bowel disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S1P1 agonist 6 typically involves multiple steps, including the preparation of sphingosine derivatives and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .
化学反应分析
Types of Reactions
S1P1 agonist 6 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
S1P1 agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the S1P1 receptor and its interactions with other molecules.
Biology: Investigated for its role in regulating immune cell trafficking, vascular development, and other physiological processes.
Medicine: Explored as a potential therapeutic agent for treating immune-mediated diseases such as multiple sclerosis and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the S1P1 receptor .
作用机制
S1P1 agonist 6 exerts its effects by binding to the S1P1 receptor, a G protein-coupled receptor. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways. These pathways include the activation of G proteins, which in turn regulate various cellular processes such as immune cell trafficking and vascular development .
相似化合物的比较
Similar Compounds
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Ozanimod: An S1P1 agonist investigated for its potential in treating inflammatory bowel disease.
Ponesimod: A selective S1P1 agonist with a favorable safety profile
Uniqueness
S1P1 agonist 6 is unique in its specific binding affinity and selectivity for the S1P1 receptor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in modulating immune cell trafficking and reducing inflammation .
属性
分子式 |
C25H26F3NO3 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
3-[5-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-3-methyl-1H-indol-2-yl]propanoic acid |
InChI |
InChI=1S/C25H26F3NO3/c1-15-20-13-18(7-9-23(20)29-22(15)10-11-24(30)31)32-14-16-6-8-19(17-4-2-3-5-17)21(12-16)25(26,27)28/h6-9,12-13,17,29H,2-5,10-11,14H2,1H3,(H,30,31) |
InChI 键 |
OBIAHBIGHIEWPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC(=C(C=C3)C4CCCC4)C(F)(F)F)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















